molecular formula C14H16N2O2 B2354219 N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide CAS No. 2193936-93-3

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide

Cat. No. B2354219
CAS RN: 2193936-93-3
M. Wt: 244.294
InChI Key: QWCBPAHJEZOCBO-UHFFFAOYSA-N
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Description

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide, also known as PIA, is a synthetic compound that has been used in scientific research due to its potential pharmacological properties. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The mechanism of action of N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the inflammatory response and cell proliferation. This compound has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor effects, this compound has been shown to have other biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide in lab experiments is that it is a synthetic compound, which allows for precise control of the concentration and purity of the compound. However, one limitation of using this compound is that it has a low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

For the study of N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide include its potential use as a treatment for neurodegenerative diseases and the development of this compound analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is a multistep process that involves the reaction of 2-acetylcyclohexanone with 2-bromoacetophenone to form 2-(2-acetylcyclohexanone)acetophenone. This intermediate is then reacted with ammonium acetate and palladium on carbon to yield this compound. The overall yield of this synthesis method is approximately 45%.

properties

IUPAC Name

N-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-14(18)16-8-7-12-11(9-16)5-4-6-13(12)15-10(2)17/h3-6H,1,7-9H2,2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCBPAHJEZOCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCN(C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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